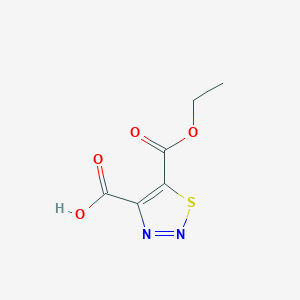

5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-ethoxycarbonylthiadiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c1-2-12-6(11)4-3(5(9)10)7-8-13-4/h2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAFDTVPBOVTFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide, followed by oxidation to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize the yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: The ethoxycarbonyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.

Scientific Research Applications

Chemical Properties and Reactions

The compound has a molecular formula of C₆H₆N₂O₄S and a molecular weight of 202.19 g/mol. It can undergo various chemical reactions, including oxidation, reduction, and substitution:

- Oxidation : Can yield sulfoxides or sulfones.

- Reduction : Converts the thiadiazole ring to other sulfur-containing heterocycles.

- Substitution : The ethoxycarbonyl and carboxylic acid groups participate in nucleophilic substitution reactions.

Common Reagents and Conditions

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide (H₂O₂) | Sulfoxides or sulfones |

| Reduction | Sodium borohydride (NaBH₄) | Other sulfur-containing compounds |

| Substitution | Alkyl halides, acyl chlorides | Various functionalized thiadiazoles |

Chemistry

In synthetic chemistry, 5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid serves as a building block for more complex molecules. Its unique functional groups allow for the synthesis of derivatives that can exhibit enhanced properties or activities.

Biology

This compound is studied for its potential as a bioactive molecule. Thiadiazole derivatives have shown various biological activities:

-

Antimicrobial Activity : Exhibits significant antibacterial effects against strains such as Staphylococcus aureus and antifungal properties against Candida albicans.

Compound Activity This compound Antibacterial against Staphylococcus aureus Thiadiazole derivatives Antifungal against Candida albicans - Mechanism of Action : The compound interacts with specific enzymes and receptors, modulating their activity and potentially leading to therapeutic effects.

Medicine

In medicinal chemistry, this compound is explored for drug development due to its ability to interact with various biological targets. Research focuses on:

- Pharmacokinetics : Understanding the absorption and metabolism of the compound.

- Therapeutic Efficacy : Evaluating its effectiveness in treating diseases such as cancer and infections.

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers can enhance properties like thermal stability and resistance to degradation.

Case Studies

Several studies have highlighted the potential of this compound in various applications:

- Antimicrobial Studies : Research demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial activity. For instance, one study reported that certain derivatives had minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against specific bacterial strains .

- Drug Development : Investigations into its pharmacological properties revealed promising results in inhibiting enzymes related to cancer metabolism.

- Industrial Use : The compound's incorporation into polymer formulations has been shown to enhance mechanical strength and thermal resistance in coatings.

Mechanism of Action

The mechanism of action of 5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Substituent Position : The position of substituents significantly impacts bioactivity. For example, CCPST (substituted at position 5) inhibits glycolate oxidase, while 4-methyl derivatives (substituted at position 4) lack this activity .

- Functional Groups : Ethoxycarbonyl groups enhance lipophilicity and metabolic stability compared to sulfanyl or aryl substituents, making the compound more suitable for pharmaceutical applications .

Physicochemical Properties

Table 2: Spectroscopic and Physical Data

Biological Activity

5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article delves into the biological properties of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and comparative studies with other thiadiazole derivatives.

- Molecular Formula : C₆H₆N₂O₄S

- Molecular Weight : 202.19 g/mol

- CAS Number : 1379363-96-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can lead to the modulation of enzyme activities and receptor functions, contributing to its potential therapeutic effects. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer and infections.

- Receptor Modulation : It can bind to receptors, altering their activity and leading to physiological changes in cells.

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial and fungal strains.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial against Staphylococcus aureus | |

| Thiadiazole derivatives | Antifungal against Candida albicans |

Anticancer Activity

Studies have shown that thiadiazole derivatives possess anticancer properties. The structure-activity relationship (SAR) analyses indicate that modifications in the thiadiazole ring can enhance cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Thiadiazole derivative A | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 | |

| Thiadiazole derivative B | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |

Anti-inflammatory Activity

Some studies suggest that thiadiazole derivatives may exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Case Studies

- Antitubercular Activity : A study highlighted the synthesis of novel thiadiazole compounds that showed promising anti-tuberculosis activity against Mycobacterium tuberculosis strains, indicating a potential application in treating tuberculosis infections .

- Cytotoxicity Against Cancer Cells : Research on various thiadiazole derivatives has shown that certain modifications can significantly increase their cytotoxic effects on cancer cell lines such as A-431 and Jurkat cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 5-(Methoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid | Methoxy group instead of ethoxy | Moderate antibacterial activity |

| 5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-sulfonic acid | Sulfonic acid group addition | Enhanced anticancer properties |

Q & A

Q. How can researchers optimize the synthesis of 5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization can be achieved through factorial design experiments, where variables such as reaction temperature, solvent polarity, and catalyst loading are systematically varied. For example, refluxing in acetic acid with sodium acetate as a base (common in thiadiazole synthesis ) can enhance cyclization efficiency. Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of ethoxycarbonyl precursors and thiadiazole-forming agents (e.g., thiosemicarbazides) can mitigate side reactions. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the ethoxycarbonyl group’s presence (e.g., ester carbonyl at ~165–170 ppm) and thiadiazole ring protons (aromatic region).

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O stretch) and 1250–1150 cm (C-O ester) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion consistency with the formula .

- HPLC-PDA : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. How does the solubility profile of this compound influence experimental design in biological assays?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, dimethylacetamide) facilitates stock solution preparation for in vitro studies. Stability tests under varying pH (3–9) and temperatures (4–37°C) should precede bioassays to ensure structural integrity. For aqueous solubility challenges, co-solvents like PEG-400 or cyclodextrin encapsulation can be employed .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron density distribution, identifying nucleophilic/electrophilic sites on the thiadiazole ring. Reaction path searches using quantum chemical software (e.g., Gaussian, ORCA) simulate intermediates and transition states, guiding experimental conditions for regioselective modifications (e.g., Suzuki coupling at the 4-carboxylic acid position) . Machine learning algorithms trained on analogous thiadiazole reactions can predict optimal catalysts or solvents .

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line viability, enzyme isoform specificity). Employ orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) and validate results with structural analogs. For instance, if antimicrobial activity conflicts between disk diffusion and broth microdilution assays occur, re-evaluate compound stability in agar vs. liquid media . Statistical meta-analysis of dose-response curves (IC, EC) across replicates clarifies reproducibility .

Q. What strategies enable the development of structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Core Modifications : Synthesize derivatives with substitutions at the ethoxycarbonyl group (e.g., methyl, tert-butyl esters) or thiadiazole ring (e.g., halogenation at position 5).

- Biological Screening : Test derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) or pathogens (e.g., Gram-negative bacteria) .

- QSAR Modeling : Use molecular descriptors (logP, polar surface area) to correlate structural changes with activity trends. Partial Least Squares (PLS) regression identifies critical pharmacophoric features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.